4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid
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Overview
Description
4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H6INO2. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The presence of an iodine atom at the 4-position and a carboxylic acid group at the 2-position makes this compound unique and valuable in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the iodination of 3-methyl-1H-pyrrole-2-carboxylic acid. One common method is the electrophilic substitution reaction, where iodine is introduced to the pyrrole ring using iodine monochloride (ICl) or molecular iodine (I2) in the presence of an oxidizing agent like hydrogen peroxide (H2O2) or nitric acid (HNO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 3-methyl-1H-pyrrole-2-carboxylic acid.
Substitution: The iodine atom can be substituted with other functional groups, such as amino, hydroxyl, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3) in polar solvents.
Major Products
Oxidation: Carboxylate salts or esters.
Reduction: 3-methyl-1H-pyrrole-2-carboxylic acid.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The iodine atom can facilitate the formation of covalent bonds with target molecules, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrrole-2-carboxylic acid: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
4-bromo-3-methyl-1H-pyrrole-2-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
4-chloro-3-methyl-1H-pyrrole-2-carboxylic acid: Contains a chlorine atom, which affects its chemical and biological behavior.
Uniqueness
The presence of the iodine atom in 4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid imparts unique reactivity and properties, making it valuable for specific applications where iodine’s larger atomic size and higher reactivity are advantageous.
Properties
IUPAC Name |
4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO2/c1-3-4(7)2-8-5(3)6(9)10/h2,8H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOCJSMBVJCMAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=C1I)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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